Echinochrome A

Description

Structure

3D Structure

Properties

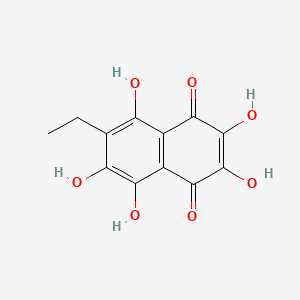

IUPAC Name |

6-ethyl-2,3,5,7,8-pentahydroxynaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O7/c1-2-3-6(13)4-5(8(15)7(3)14)10(17)12(19)11(18)9(4)16/h13-15,18-19H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRFNICCPHGYAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C(=C1O)O)C(=O)C(=C(C2=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276542, DTXSID801031488 | |

| Record name | Echinochrome A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-3,5,6,7,8-pentahydroxy-1,4-naphthalenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1471-96-1, 517-82-8 | |

| Record name | Echinochrome A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Echinochrome A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-3,5,6,7,8-pentahydroxy-1,4-naphthalenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Biosynthesis of Echinochrome A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinochrome A, a polyhydroxylated naphthoquinone pigment found in sea urchins, has garnered significant interest for its therapeutic potential, including antioxidant, anti-inflammatory, and cardioprotective properties. This technical guide provides an in-depth exploration of the chemical synthesis and biosynthesis of this compound. It details the experimental protocols for a key total synthesis method and the enzymatic assays used to elucidate its biosynthetic pathway. Quantitative data for both approaches are summarized, and the underlying biochemical logic is visualized through detailed diagrams. This document serves as a comprehensive resource for researchers in natural product chemistry, drug discovery, and biotechnology.

Chemical Synthesis of this compound

The total synthesis of this compound has been achieved through various routes, with the method developed by Peña-Cabrera and Liebeskind in 2002 offering a notable approach utilizing squaric acid chemistry. An earlier synthesis by Wallenfels and Gauhe in 1943 was reported, albeit with a significantly lower overall yield.

Squaric Acid Ester-Based Total Synthesis

This synthetic strategy employs diisopropyl squarate as a versatile starting material to construct the key intermediates required for the this compound scaffold. The synthesis involves the preparation of two key fragments, followed by their coupling and subsequent ring expansion and functional group manipulations to yield the final product.

General Methods: All reactions were carried out under an inert atmosphere of argon or nitrogen. Anhydrous solvents were used where specified. 1H NMR spectra were recorded on a 200 MHz spectrometer.

Step 1: Synthesis of 4-Ethyl-3-isopropoxycyclobutene-1,2-dione

-

To a solution of diisopropyl squarate (1.98 g, 10 mmol) in anhydrous THF (50 mL) at -78 °C, a solution of ethylmagnesium bromide (1.1 mL of a 3.0 M solution in diethyl ether, 3.3 mmol) was added dropwise.

-

The reaction mixture was stirred at -78 °C for 1 h.

-

The reaction was quenched by the addition of saturated aqueous NH4Cl solution (20 mL).

-

The mixture was allowed to warm to room temperature and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product was purified by flash chromatography on silica (B1680970) gel (eluting with 10% ethyl acetate (B1210297) in hexanes) to afford 4-ethyl-3-isopropoxycyclobutene-1,2-dione.

Step 2: Synthesis of 1,2,4-Trimethoxy-3-iodobenzene This intermediate is prepared from commercially available starting materials through standard aromatic substitution and functional group manipulation methods.

Step 3: Synthesis of the Naphthoquinone Precursor

-

To a solution of 1,2,4-trimethoxy-3-iodobenzene (1.47 g, 5 mmol) in anhydrous THF (25 mL) at -78 °C, a solution of n-butyllithium (2.1 mL of a 2.5 M solution in hexanes, 5.25 mmol) was added dropwise.

-

The mixture was stirred at -78 °C for 30 min.

-

A solution of 4-ethyl-3-isopropoxycyclobutene-1,2-dione (0.84 g, 5 mmol) in anhydrous THF (10 mL) was added dropwise.

-

The reaction mixture was stirred at -78 °C for 1 h and then allowed to warm to room temperature overnight.

-

The reaction was quenched with saturated aqueous NH4Cl solution (20 mL) and extracted with ethyl acetate (3 x 40 mL).

-

The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated.

-

The crude adduct was subjected to thermal ring expansion by heating in a sealed tube at 160 °C for 2 h.

-

The resulting hydroquinone (B1673460) was oxidized without purification using a solution of ferric chloride (FeCl3) in methanol.

-

The crude naphthoquinone was purified by column chromatography.

Step 4: Demethylation to this compound

-

To a solution of the protected naphthoquinone (0.5 mmol) in anhydrous dichloromethane (B109758) (10 mL) at -78 °C, a solution of boron tribromide (BBr3) (1.0 M in dichloromethane, 5 mL, 5 mmol) was added dropwise.

-

The reaction mixture was allowed to warm to room temperature and stirred for 24 h.

-

The reaction was carefully quenched by the addition of water (10 mL) at -78 °C.

-

The mixture was extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude this compound was purified by recrystallization from a suitable solvent system.

Quantitative Data for Chemical Synthesis

| Synthesis Method | Key Starting Materials | Overall Yield (%) | Reference |

| Wallenfels and Gauhe (1943) | 2,3,6-trimethoxytoluene, dibenzoyloxymaleic anhydride | 1.5 - 2.0 | [1] |

| Peña-Cabrera & Liebeskind (2002) | Diisopropyl squarate, 1,2,4-trimethoxy-3-iodobenzene | Not explicitly stated in abstract, but implied to be significantly higher than the 1943 synthesis. | [1] |

Chemical Synthesis Workflow

Caption: Squaric acid-based total synthesis of this compound.

Biosynthesis of this compound

This compound is a secondary metabolite produced by sea urchins through a polyketide biosynthetic pathway. The key enzyme responsible for the initial steps is a type I polyketide synthase (PKS), followed by modifications catalyzed by other enzymes, including a flavin-containing monooxygenase (FMO).

The Polyketide Synthase (PKS) Pathway

The biosynthesis is initiated by the enzyme SpPks1, a type I PKS found in sea urchins. This enzyme iteratively condenses acetate units, derived from acetyl-CoA and malonyl-CoA, to form a polyketide chain. This chain then undergoes cyclization to produce the naphthalene (B1677914) core of this compound. Recent studies have identified 2-acetyl-1,3,6,8-tetrahydroxynaphthalene (ATHN) as the product of SpPks1.[2]

Downstream Modifications

Following the formation of the naphthalene core, a series of enzymatic modifications, including hydroxylations, are required to produce the final this compound structure. A flavin-containing monooxygenase, Sp-FMO1, has been implicated in these oxidative steps.[3] Gene knockdown studies have shown that the absence of Sp-FMO1 leads to albino sea urchin larvae, indicating its crucial role in pigment formation.[3]

Materials:

-

Purified recombinant SpPks1 enzyme

-

Acetyl-CoA

-

Malonyl-CoA

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5, 1 mM DTT)

-

Quenching solution (e.g., 10% formic acid)

-

Ethyl acetate for extraction

-

HPLC system with a C18 column and a suitable detector (e.g., UV-Vis or mass spectrometer)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, acetyl-CoA (e.g., 50 µM), and malonyl-CoA (e.g., 200 µM).

-

Initiate the reaction by adding the purified SpPks1 enzyme to the reaction mixture to a final concentration of approximately 1-5 µM.

-

Incubate the reaction at a controlled temperature (e.g., 25 °C) for a specific time period (e.g., 1-4 hours).

-

Terminate the reaction by adding the quenching solution.

-

Extract the product from the aqueous reaction mixture with an equal volume of ethyl acetate.

-

Centrifuge to separate the layers and collect the organic phase.

-

Evaporate the solvent from the organic phase under a stream of nitrogen.

-

Resuspend the dried residue in a suitable solvent (e.g., methanol) for HPLC analysis.

-

Analyze the sample by HPLC to identify and quantify the product (ATHN) by comparing its retention time and mass spectrum to an authentic standard.

Quantitative Data for Biosynthesis

| Enzyme | Substrate | kcat (min-1) | Km (µM) | Reference |

| SpPks1 | Malonyl-CoA | 0.34 | 0.94 | [1] |

Note: Kinetic data for the FMO-catalyzed steps are not yet fully available in the literature.

Biosynthesis Signaling Pathway

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

The chemical synthesis and biosynthesis of this compound represent two distinct yet complementary fields of study. The total synthesis provides a means to access this valuable natural product and its analogs for pharmacological evaluation, while the elucidation of its biosynthetic pathway opens avenues for biotechnological production through metabolic engineering. The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon in their efforts to harness the therapeutic potential of this compound. Further research into the downstream enzymatic steps of the biosynthetic pathway will be crucial for a complete understanding and potential in vitro reconstitution of this fascinating natural product's formation.

References

Echinochrome A: A Comprehensive Physicochemical and Biological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Echinochrome A (EchA) is a polyhydroxylated 1,4-naphthoquinone (B94277) pigment predominantly found in sea urchins.[1] This marine-derived compound has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties, making it a promising candidate for pharmaceutical and nutraceutical applications.[2][3] this compound is the active substance in the clinically approved drug Histochrome®, used in ophthalmology and cardiology.[4][5] This technical guide provides a detailed overview of the physicochemical properties, experimental protocols, and key biological signaling pathways associated with this compound.

Physicochemical Properties of this compound

This compound is a dark red crystalline powder.[1][5] Its chemical structure, 7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone, has been confirmed by spectral methods and X-ray analysis.[2][5] The multiple hydroxyl groups are crucial for its free-radical scavenging ability, which helps in preventing redox imbalance.[1][3]

General and Physical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a foundational dataset for its handling and formulation.

| Property | Value | Reference |

| IUPAC Name | 6-ethyl-2,3,5,7,8-pentahydroxynaphthalene-1,4-dione | [1] |

| Molecular Formula | C₁₂H₁₀O₇ | [1][6] |

| Molar Mass | 266.205 g·mol⁻¹ | [1] |

| Appearance | Dark red crystalline powder | [1][5] |

| Melting Point | 219 to 221.5 °C | [1][5] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in drug delivery systems. Its poor water solubility necessitates the development of specialized formulations, such as its di- and tri-sodium salts used in Histochrome®.[4]

| Solvent | Solubility | Reference |

| Water | Practically insoluble | [1] |

| Ethanol (B145695) | Moderately soluble | [1] |

| Chloroform | Very slightly soluble | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of this compound. The ultraviolet-visible (UV-Vis) spectrum is particularly informative.

| Spectroscopic Parameter | Value | Conditions | Reference |

| λmax | 342 nm and 468 nm | 0.002% solution in ethyl alcohol with hydrochloric acid | [5] |

| λmin | 295 nm and 392 nm | 0.002% solution in ethyl alcohol with hydrochloric acid | [5] |

| Shoulders | 485 to 500 nm and 515 to 537 nm | 0.002% solution in ethyl alcohol with hydrochloric acid | [5] |

| Specific Absorption Coefficient (A 1 cm 1 %) | 272 at 468 nm | Not specified | [5] |

Experimental Protocols

Isolation and Purification of this compound from Sea Urchins

The following protocol outlines a general method for the extraction and isolation of this compound from sea urchin shells and spines, based on established procedures.[4]

-

Sample Preparation : Sea urchins are collected, washed, and dissected to remove the entrails. The remaining shells and spines are crushed into smaller pieces.[4]

-

Extraction : The crushed material is exhaustively extracted with a 70% (v/v) ethanol solution containing 8-10% (v/v) sulfuric acid at room temperature for 24 hours, a process repeated three times.[4]

-

Concentration and Partitioning : The acidified extract is filtered and concentrated under reduced pressure. The resulting residue is diluted with distilled water and then sequentially extracted with dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc).[4]

-

Chromatography : The pooled organic extracts are subjected to vacuum column chromatography over silica gel acidified with oxalic acid. A gradient elution is typically employed, starting with cyclohexane (B81311) and increasing amounts of dichloromethane, followed by dichloromethane with increasing amounts of methanol, to yield purified this compound.[4]

Physicochemical Characterization Methods

-

Differential Scanning Calorimetry (DSC) : DSC is used to determine the melting point and thermal behavior of this compound. A thermogram of EchA shows a weak endotherm at 210.5 °C and a sharp endothermic peak at 223.9 °C, which is attributed to its melting.[4]

-

Spectroscopic Analysis :

-

UV-Vis Spectroscopy : A solution of this compound in acidified ethanol is analyzed to determine its characteristic absorption maxima and minima.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are employed to elucidate and confirm the chemical structure of this compound and its degradation products.[7]

-

Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and elemental composition of this compound and its metabolites.[7][8]

-

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.[4][9]

Antioxidant Mechanism

This compound functions as a potent antioxidant through multiple mechanisms, including scavenging reactive oxygen species (ROS), chelating metal ions, and inhibiting lipid peroxidation.[2][9]

The antioxidant activity of this compound is multifaceted. It can directly neutralize ROS, chelate metal ions that catalyze free radical formation, and inhibit the chain reactions of lipid peroxidation.[2][3] Furthermore, it can indirectly enhance the cellular antioxidant defense system by upregulating the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST).[3][9]

Anti-inflammatory Signaling Pathway

This compound exerts anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[5] It has been shown to inhibit the production of pro-inflammatory cytokines while promoting the release of anti-inflammatory cytokines.[5][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Increases Mitochondrial Mass and Function by Modulating Mitochondrial Biogenesis Regulatory Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sea Urchin Pigments: this compound and Its Potential Implication in the Cytokine Storm Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Multifaceted Clinical Effects of Echinochrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C12H10O7 | CID 135457951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Physicochemical characterization and phase II metabolic profiling of this compound, a bioactive constituent from sea urchin, and its physiologically based pharmacokinetic modeling in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Sea Urchin Pigments: this compound and Its Potential Implication in the Cytokine Storm Syndrome [mdpi.com]

The Potent Free Radical Scavenging Activity of Echinochrome A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinochrome A (Ech A), a polyhydroxylated 1,4-naphthoquinone (B94277) pigment isolated from sea urchins, has garnered significant scientific interest due to its potent antioxidant and free radical scavenging properties. As the active substance in the drug Histochrome®, it is utilized in clinical settings for cardiovascular and ophthalmic conditions, underscoring its therapeutic potential.[1][2] This technical guide provides an in-depth overview of the free radical scavenging activity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and experimental workflows. Ech A's multifaceted antioxidant action involves direct scavenging of reactive oxygen species (ROS), chelation of metal ions, and modulation of cellular antioxidant defense pathways.[1][2]

Quantitative Analysis of Free Radical Scavenging Activity

The efficacy of this compound as a free radical scavenger has been quantified using various in vitro assays. The following tables summarize the key data from published studies, providing a comparative look at its activity against different types of free radicals.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of this compound

| Parameter | Value | Reference Compound | Assay Conditions | Source |

| IC50 | 7.0 µM | Trolox (IC50 16.0 µM) | Methanol (B129727) or Ethanol (B145695) | [3][4] |

| Stoichiometry | ~1:7 (Ech A:DPPH) | - | Not specified | [1] |

| ID50 | 0.134 µg | - | HPTLC-DPPH method | [5] |

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity of this compound

| Parameter | Value | Reference Compound | Assay Conditions | Source |

| IC50 | 7.0 µM | Trolox (IC50 16.0 µM) | Not specified | [3][4] |

| Trolox Equivalent (TE) | 3.41 mM | Trolox | Not specified | [3][4] |

Table 3: Other Radical Scavenging and Antioxidant Activities of this compound

| Activity | Method | Key Findings | Source |

| Superoxide (B77818) Anion Radical Scavenging | Chemiluminescence | Ech A is a powerful superoxide anion-radical scavenger. | [1] |

| Hydroxyl Radical Scavenging | Chemiluminescence | Ech A demonstrates hydroxyl radical scavenging activity. | [1] |

| Nitric Oxide (NO) Scavenging | Cellular assay | Ech A exhibits dose-dependent antiradical activity against nitric oxide. | [6] |

| Hydrogen Peroxide (H₂O₂) Scavenging | Cellular assay (H9c2 cells) | Ech A at 10 and 25 µM showed significant H₂O₂ scavenging activity. |

Detailed Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the literature to assess the free radical scavenging activity of this compound.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of this compound solutions: Prepare a stock solution of this compound in the same solvent as the DPPH solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Reaction: In a test tube or a 96-well plate, mix a specific volume of the DPPH solution with an equal volume of each this compound dilution. A control is prepared by mixing the DPPH solution with the solvent.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate (B84403) buffered saline (PBS) or Ethanol

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of this compound solutions: Prepare a stock solution of this compound and a series of dilutions in the appropriate solvent.

-

Reaction: Add a small volume of each this compound dilution to a larger volume of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation and IC50 Determination: The scavenging activity and IC50 value are calculated similarly to the DPPH assay.

Superoxide Anion Radical Scavenging Assay

This assay evaluates the ability of this compound to scavenge superoxide radicals (O₂•⁻), often generated by a xanthine (B1682287)/xanthine oxidase system or a non-enzymatic system.

Materials:

-

This compound

-

Xanthine

-

Xanthine Oxidase

-

Nitroblue tetrazolium (NBT) or Cytochrome c

-

Phosphate buffer

Procedure (using NBT):

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, xanthine, and NBT.

-

Initiation of Reaction: Add xanthine oxidase to the mixture to initiate the generation of superoxide radicals, which then reduce NBT to formazan (B1609692) (a colored product).

-

Inhibition by this compound: In the presence of this compound, the reduction of NBT is inhibited as Ech A competes for the superoxide radicals.

-

Measurement: The absorbance of the formazan is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).

-

Calculation: The percentage of inhibition of NBT reduction is calculated to determine the superoxide scavenging activity of this compound.

Hydroxyl Radical Scavenging Assay (Fenton Reaction)

This assay assesses the ability of this compound to scavenge hydroxyl radicals (•OH) generated by the Fenton reaction.

Materials:

-

This compound

-

Ferrous sulfate (B86663) (FeSO₄)

-

Hydrogen peroxide (H₂O₂)

-

A detection molecule (e.g., deoxyribose, which degrades into products that react with thiobarbituric acid (TBA) to form a colored compound, or a fluorescent probe).

-

Phosphate buffer

Procedure (using deoxyribose):

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, FeSO₄, H₂O₂, deoxyribose, and various concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

-

Color Development: Add TBA and an acid (e.g., trichloroacetic acid) to the mixture and heat it (e.g., in a boiling water bath) to develop a pink chromogen.

-

Measurement: After cooling, measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).

-

Calculation: The scavenging activity is determined by comparing the absorbance of the samples containing this compound to the control (without this compound).

Signaling Pathways and Mechanisms of Action

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response and inflammation.

Keap1-Nrf2 Pathway Activation

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators like this compound can disrupt the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[3] This results in an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[5][7]

Downregulation of MAPK Signaling Pathways

Chronic inflammation and oxidative stress are often associated with the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK (extracellular signal-regulated kinase), JNK (c-Jun N-terminal kinase), and p38. This compound has been shown to downregulate the phosphorylation and activation of these pathways, thereby reducing the expression of pro-inflammatory cytokines and mitigating cellular damage.[1]

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key in vitro assays used to evaluate the free radical scavenging activity of this compound.

Conclusion

This compound is a potent free radical scavenger with a well-documented antioxidant profile. Its ability to directly neutralize a variety of reactive oxygen species, coupled with its capacity to upregulate the endogenous antioxidant defense system through the Keap1-Nrf2 pathway and downregulate pro-inflammatory MAPK signaling, makes it a compelling molecule for further research and development. The quantitative data and standardized protocols presented in this guide offer a valuable resource for scientists and researchers investigating the therapeutic potential of this compound in oxidative stress-related diseases. The continued exploration of its mechanisms of action will undoubtedly pave the way for novel clinical applications.

References

- 1. Multifaceted Clinical Effects of Echinochrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Sea Urchin Pigments: this compound and Its Potential Implication in the Cytokine Storm Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Sea Urchin Pigments: this compound and Its Potential Implication in the Cytokine Storm Syndrome | MDPI [mdpi.com]

The Multifaceted Biological Activities of Echinochrome A: A Technical Guide

Introduction: Echinochrome A (Ech A), a polyhydroxynaphthoquinone pigment isolated from sea urchins, has garnered significant scientific interest due to its broad spectrum of biological activities.[1] Chemically known as 6-ethyl-2,3,5,7,8-pentahydroxy-1,4-naphthoquinone, this marine-derived compound is the active substance in the clinically approved drug Histochrome®, used in ophthalmology and cardiology.[2][3] This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals.

Antioxidant and Radical Scavenging Activity

This compound exhibits potent antioxidant properties through various mechanisms, including the direct scavenging of reactive oxygen species (ROS), chelation of metal ions, and modulation of endogenous antioxidant enzyme activities.[3][4] Its multiple hydroxyl groups are crucial for its ability to neutralize free radicals.[5]

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of this compound has been quantified in several studies. The following table summarizes key findings, including IC50 values for radical scavenging activities.

| Assay Type | Model/System | Key Findings | Reference(s) |

| DPPH Radical Scavenging | In vitro | ID50: 0.134 μg | [2] |

| Antiviral and Antioxidant Activity | Vero Cells (LPS-induced ROS) | Ech A (5 µg/mL) decreased ROS formation by 61%. An antioxidant composition with Ech A, ascorbic acid, and α-tocopherol (5:5:1) decreased ROS by 68%. | [6] |

| Cardioprotection against Oxidative Stress | H9c2 cardiomyocytes | Co-treatment with 1 or 3 μM Ech A significantly prevented the increase in ROS induced by cardiotoxic agents. | [7] |

| Modulation of Antioxidant Enzymes | Diabetic mice | Ech A treatment increased the activities of glutathione-S-transferase (GST), superoxide (B77818) dismutase (SOD), and catalase (CAT). | [8] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a general procedure for assessing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add a specific volume of each this compound dilution to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control group with methanol instead of the this compound solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory cytokines.[1][9]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in various in vivo and in vitro models.

| Model/System | Treatment | Key Findings | Reference(s) |

| Lipopolysaccharide-induced uveitis in rats | Intravenous injection of Ech A (0.1, 1, and 10 mg/kg) | Dose-dependent reduction of TNF-α levels in the intraocular fluid. | [9] |

| DNCB-induced atopic dermatitis in NC/Nga mice | Topical application of Ech A | Alleviated clinical symptoms and suppressed the expression of IFN-γ, IL-4, and IL-13. | [1] |

| Long COVID patients (clinical trial) | Daily oral supplementation with EchA Marine® for 3 months | Significant decrease in IL-2 and a significant increase in IL-10 mean values compared to placebo. | [2] |

| Septic rats | Intraperitoneal injection of Ech A | Decreased serum levels of IL-6 and TNF-α. | [10] |

Experimental Protocol: Measurement of Inflammatory Cytokines in a Murine Model of Atopic Dermatitis

This protocol provides a general outline for inducing atopic dermatitis in mice and measuring the effect of this compound on inflammatory cytokine levels.

Materials:

-

NC/Nga mice

-

2,4-Dinitrochlorobenzene (DNCB)

-

This compound formulation for topical application

-

ELISA kits for IFN-γ, IL-4, and IL-13

-

Skin biopsy tools

Procedure:

-

Induction of Atopic Dermatitis:

-

Sensitize the mice by applying a solution of DNCB (e.g., 1%) to a shaved area of the back.

-

After a week, challenge the sensitized area with a lower concentration of DNCB (e.g., 0.4%) multiple times a week for several weeks to induce AD-like skin lesions.

-

-

This compound Treatment:

-

Divide the mice into control and treatment groups.

-

Topically apply the this compound formulation to the lesioned skin of the treatment group daily for the duration of the experiment. The control group receives a vehicle control.

-

-

Sample Collection:

-

At the end of the treatment period, euthanize the mice and collect skin biopsies from the lesioned areas.

-

-

Cytokine Measurement:

-

Homogenize the skin tissue and prepare protein extracts.

-

Measure the concentrations of IFN-γ, IL-4, and IL-13 in the skin extracts using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the cytokine levels between the this compound-treated group and the control group to determine the anti-inflammatory effect.

-

Cardiovascular Protection

This compound is the active ingredient in the cardiac drug Histochrome®, highlighting its significant cardioprotective effects.[2] Its mechanisms of action include protecting mitochondrial function, reducing oxidative stress in cardiomyocytes, and modulating signaling pathways involved in cell death and survival.[7]

Quantitative Data on Cardioprotective Effects

| Model/System | Treatment | Key Findings | Reference(s) |

| Rat cardiac myoblast H9c2 cells treated with cardiotoxic agents (tBHP, SNP, Doxorubicin) | Co-treatment with 1 or 3 μM Ech A | Prevented the decrease in mitochondrial membrane potential and the increase in ROS levels. Reduced the effects on mitochondrial oxidative phosphorylation and ATP levels. | [7] |

| Ischemia-reperfusion injury in rats | Intraperitoneal administration of Ech A (0.1 mg/kg) 30 min before exercise | Enhanced exercise capacity, associated with an increase in skeletal muscle mitochondrial content. | [1] |

Experimental Protocol: Assessment of Mitochondrial Function in Cardiomyocytes

This protocol describes a general method to assess the protective effects of this compound on mitochondrial function in cultured cardiomyocytes exposed to cardiotoxic agents.

Materials:

-

H9c2 rat cardiac myoblast cells

-

Cardiotoxic agent (e.g., Doxorubicin)

-

This compound

-

Mitochondrial membrane potential probe (e.g., TMRE)

-

ROS indicator (e.g., CM-H2DCFDA)

-

ATP assay kit

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture H9c2 cells in appropriate media.

-

Pre-treat the cells with different concentrations of this compound (e.g., 1 and 3 µM) for a specified time.

-

Induce cardiotoxicity by adding a cardiotoxic agent like Doxorubicin to the culture medium. Include a control group without the toxic agent and a group with the toxic agent alone.

-

-

Measurement of Mitochondrial Membrane Potential:

-

After treatment, incubate the cells with a mitochondrial membrane potential probe (e.g., TMRE) according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. A decrease in fluorescence indicates mitochondrial depolarization.

-

-

Measurement of Reactive Oxygen Species (ROS):

-

Incubate the treated cells with a ROS indicator (e.g., CM-H2DCFDA).

-

Measure the fluorescence intensity. An increase in fluorescence indicates higher levels of ROS.

-

-

Measurement of ATP Levels:

-

Lyse the cells and measure the intracellular ATP concentration using a commercially available ATP assay kit.

-

-

Data Analysis:

-

Compare the results from the this compound-treated groups with the control and toxic agent-only groups to evaluate the protective effects on mitochondrial function.

-

Modulation of Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Protein Kinase C iota (PKCι) pathways.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of this compound's interaction with these pathways.

Caption: this compound modulates the MAPK signaling pathway.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound inhibits the PKCι signaling pathway.

Experimental Protocol: Western Blot Analysis of MAPK Pathway

This protocol provides a general workflow for analyzing the phosphorylation status of key proteins in the MAPK pathway in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., H9c2 cardiomyocytes)

-

This compound

-

Stimulus for MAPK activation (e.g., H₂O₂)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to a suitable confluency.

-

Treat the cells with various concentrations of this compound for a predetermined time.

-

Stimulate the cells with a MAPK activator (e.g., H₂O₂) for a short period. Include appropriate controls (untreated, stimulus only).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples for electrophoresis.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against a phosphorylated MAPK protein (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the first set of antibodies.

-

Re-probe the membrane with an antibody against the total form of the MAPK protein (e.g., anti-p38) to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phosphorylated protein to total protein for each sample to determine the effect of this compound on MAPK activation.

-

Conclusion

This compound is a marine natural product with a remarkable range of biological activities, underpinned by its potent antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways involved in cellular stress, inflammation, and survival makes it a compelling candidate for further research and development in the fields of cardiovascular disease, inflammatory disorders, and beyond. The quantitative data and experimental protocols provided in this guide offer a valuable resource for scientists working to further elucidate the therapeutic potential of this fascinating molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Structure Determination of this compound Oxidative Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-thrombotic Mechanisms of this compound on Arterial Thrombosis in Rats: In-silico, In-vitro and In-vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Echinochrome exhibits anti-asthmatic activity through the suppression of airway inflammation, oxidative stress, and histopathological alterations in ovalbumin-induced asthma in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sea Urchin Pigments: this compound and Its Potential Implication in the Cytokine Storm Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multifaceted Clinical Effects of Echinochrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Echinochrome pigment extracted from sea urchin suppress the bacterial activity, inflammation, nociception, and oxidative stress resulted in the inhibition of renal injury in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Echinochrome A: A Technical Guide

Introduction

Echinochrome A (Ech A), chemically known as 7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone, is a polyhydroxylated naphthoquinone pigment isolated from sea urchins.[1][2] With a molecular weight of 266 g/mol , this dark red crystalline powder is practically insoluble in water but moderately soluble in ethanol.[1] For decades, this compound has been the subject of extensive scientific and clinical investigation due to its potent antioxidant and anti-inflammatory properties.[2][3] The active substance is utilized in the clinically approved drug Histochrome® for treating conditions like myocardial infarction and glaucoma.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing quantitative data from preclinical and clinical studies, and outlining key experimental methodologies.

Physicochemical Properties

This compound is a dark red crystalline powder with a melting point of -219 to 221.5 °C.[1] It is moderately soluble in alcohol, very slightly soluble in chloroform, and practically insoluble in water.[1] Its lipophilicity and stability are notably influenced by pH conditions.[6]

Pharmacodynamics: Mechanism of Action

This compound exerts its pharmacological effects through a multi-targeted approach, primarily centered around its potent antioxidant and anti-inflammatory activities. These actions are attributed to its unique chemical structure, which allows it to scavenge reactive oxygen species (ROS), chelate metal ions, and modulate key signaling pathways.[1]

Antioxidant Activity

The antioxidant properties of this compound are a cornerstone of its therapeutic potential. It functions through several mechanisms:

-

ROS Scavenging: this compound directly scavenges free radicals, including superoxide (B77818) and hydroxyl radicals.[7][8]

-

Inhibition of Lipid Peroxidation: It effectively inhibits lipid peroxidation, protecting cell membranes from oxidative damage.[1][8]

-

Metal Ion Chelation: The naphthazarin fragment in its structure allows for the chelation of metal ions like ferrous iron, preventing them from participating in Fenton reactions that generate ROS.[8][9]

-

Regulation of Cellular Redox Potential: this compound helps maintain the cellular redox balance.[9] In H9c2 cardiomyocytes, this compound at concentrations of 10 and 25 μM demonstrated significant scavenging activity against hydrogen peroxide-induced ROS.[10]

-

Enhancement of Antioxidant Enzyme Activity: In a rat model of sepsis, this compound administration significantly increased the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase, glutathione (B108866) peroxidase, glutathione reductase, and glutathione-S-transferase.[1]

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by modulating various signaling pathways and the production of inflammatory mediators.

-

Inhibition of Pro-inflammatory Cytokines: this compound has been shown to suppress the levels of pro-inflammatory cytokines. For instance, in a rat model of lipopolysaccharide-induced uveitis, intravenous injection of this compound at doses of 0.1, 1, and 10 mg/kg resulted in a dose-dependent reduction of TNF-α levels in the intraocular fluid.[1] It also downregulates other pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and IFN-γ.[4][7]

-

Modulation of Immune Cells: this compound can induce the generation of T-regulatory cells and M2 macrophages, which are anti-inflammatory, by inhibiting TNF-α and activating the anti-inflammatory cytokine IL-10.[1]

-

NF-κB Pathway Inhibition: The anti-inflammatory effects of this compound are partly mediated through the inhibition of the NF-κB pathway, a key regulator of inflammation. This inhibition is linked to a decrease in ROS production in eye tissues.[1][7]

-

Aryl Hydrocarbon Receptor (AhR) Agonism: this compound acts as an agonist for the aryl hydrocarbon receptor (AhR), which can shift the immune response and inhibit the NF-κB pathway.[7][11]

Cardioprotective Effects

This compound exhibits robust cardioprotective effects, which have been demonstrated in various preclinical and clinical settings.

-

Mitochondrial Protection: this compound protects mitochondrial function in cardiomyocytes. It attenuates mitochondrial damage and cell death induced by cardiotoxins by preserving the mitochondrial membrane potential and reducing ROS levels.[1][12] Co-treatment with 1 or 3 μM this compound prevented the decrease in mitochondrial membrane potential and the increase in ROS levels in H9c2 cells exposed to cardiotoxic agents.[12]

-

Modulation of MAPK Signaling: The cardioprotective effect of this compound is facilitated by the downregulation of the ERK/JNK and p38 MAP kinase cell death signaling pathways.[1][12]

-

Enhancement of Mitochondrial Biogenesis: this compound enhances mitochondrial biogenesis and oxidative phosphorylation in cardiomyocytes. Treatment of H9c2 cells with 10 μM this compound for 24 hours increased mitochondrial mass by 150%.[1][9] This is achieved by modulating the expression of mitochondrial biogenesis regulatory genes, including PGC-1α and NRF-1.[13][14]

-

Inhibition of SERCA2A: this compound can negatively regulate cardiac contractility by inhibiting SERCA2A activity, leading to a reduction in internal Ca2+ stores.[15]

Neuroprotective Effects

This compound has shown promise in protecting against neurological damage in models of stroke and neurodegenerative diseases.

-

Reduction of Cerebral Edema: In animal models of hemorrhagic stroke, intraperitoneal injection of Histochrome (0.7 mg/kg) effectively reduced cerebral edema and alleviated neurological symptoms in rats.[1]

-

Cell Survival Regulation: In a rat model of middle cerebral artery occlusion, this compound administered after reperfusion was shown to ameliorate physiological deterioration by protecting against cell death.[16]

-

Acetylcholinesterase Inhibition: this compound has been found to inhibit acetylcholinesterase (AChE) in vitro in an irreversible and uncompetitive manner, suggesting potential therapeutic applications in conditions like Alzheimer's disease.[17][18]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound.

Table 1: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Condition | Treatment | Dose | Outcome | Reference |

| Rats | Lipopolysaccharide-induced uveitis | Intravenous this compound | 0.1, 1, 10 mg/kg | Dose-dependent reduction in TNF-α levels in intraocular fluid to 405.4, 276.0, and 225.7 pg/mL respectively, compared to 457.0 pg/mL in untreated rats. | [1] |

| Mice | DNCB-induced atopic dermatitis-like lesions | This compound treatment | Not specified | Reduced transepidermal water loss, improved stratum corneum hydration, and suppressed expression of IFN-γ, IL-4, and IL-13. | [19] |

| Rats | Hemorrhagic stroke | Intraperitoneal Histochrome | 0.7 mg/kg | Reduced cerebral edema. | [1] |

Table 2: In Vitro Cardioprotective and Mitochondrial Effects of this compound

| Cell Line | Condition/Toxin | Treatment | Concentration | Outcome | Reference |

| H9c2 cardiomyocytes | Cardiotoxin-induced stress (tBHP, SNP, Doxorubicin) | Co-treatment with this compound | 1 or 3 μM | Attenuated mitochondrial damage, preserved mitochondrial membrane potential, and reduced ROS levels. | [1][12] |

| H9c2 cardiomyocytes | Basal conditions | This compound | 10 μM (24h) | Increased mitochondrial mass by 150% and enhanced mitochondrial oxidative phosphorylation. | [1] |

| H9c2 cells | H₂O₂-induced oxidative stress | This compound | 10 and 25 μM | Significant ROS scavenging activity. | [10] |

Signaling Pathways and Experimental Workflows

Cardioprotective Signaling Pathway of this compound

This compound confers cardioprotection by modulating multiple signaling pathways, primarily by mitigating oxidative stress and inhibiting apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. biomedres.us [biomedres.us]

- 5. Antiviral and Antioxidant Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physicochemical characterization and phase II metabolic profiling of this compound, a bioactive constituent from sea urchin, and its physiologically based pharmacokinetic modeling in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sea Urchin Pigments: this compound and Its Potential Implication in the Cytokine Storm Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant properties, autooxidation, and mutagenic activity of this compound compared with its etherified derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Acetylcholinesterase Inhibitory Activity of Pigment this compound from Sea Urchin Scaphechinus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Marine Polyhydroxynaphthoquinone, this compound: Prevention of Atherosclerotic Inflammation and Probable Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Protects Mitochondrial Function in Cardiomyocytes against Cardiotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Increases Mitochondrial Mass and Function by Modulating Mitochondrial Biogenesis Regulatory Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel cardiac and mitochondrial effects of this compound [jstage.jst.go.jp]

- 16. This compound Attenuates Cerebral Ischemic Injury through Regulation of Cell Survival after Middle Cerebral Artery Occlusion in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. This compound Treatment Alleviates Atopic Dermatitis-like Skin Lesions in NC/Nga Mice via IL-4 and IL-13 Suppression - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Toxicological and Safety Profile of Echinochrome A: A Technical Guide

For Immediate Release

A comprehensive review of available toxicological data on Echinochrome A (Ech A), a promising marine-derived compound, reveals a generally favorable safety profile, though highlighting the need for further investigation in specific areas. This technical guide synthesizes current knowledge on the acute, genotoxic, and developmental toxicity of Ech A, providing researchers, scientists, and drug development professionals with a consolidated resource for informed decision-making.

Key Toxicological Findings

Acute Toxicity

Experimental data indicates that this compound possesses a moderate to low acute toxicity profile. An intraperitoneal (IP) administration study in outbred mice determined the median lethal dose (LD50) to be 153.7 mg/kg, classifying it under toxicity class III.[1] In silico predictions for oral administration show varying LD50 values depending on the tautomeric form, with the predicted LD50 for the Ech-Q form being 487 mg/kg (toxicity class IV), suggesting a lower toxicity via the oral route.[1]

Table 1: Acute Toxicity of this compound

| Test Type | Species | Route of Administration | LD50 | Toxicity Class | Source |

| Experimental | Outbred Mice | Intraperitoneal | 153.7 mg/kg | III | [1] |

| In silico (Ech-Q form) | - | Oral | 487 mg/kg | IV | [1] |

| In silico (Ech-B form) | - | Oral | 16 mg/kg | II | [1] |

Genotoxicity and Mutagenicity

A battery of genotoxicity and mutagenicity studies has been conducted on Histochrome®, a drug substance containing this compound. These studies are crucial for assessing the potential of a compound to cause genetic damage.

-

Ames Test: This bacterial reverse mutation assay is used to detect point mutations.

-

Chromosomal Aberration Test: This assay evaluates the potential of a substance to induce structural changes in chromosomes in mammalian cells.

-

Dominant Lethal Mutation Assay: This in vivo assay in mice assesses the potential to cause genetic damage in germ cells that can be passed on to offspring.

While the results of these studies are mentioned in the supplementary materials of a published paper, the detailed quantitative data and specific protocols are not readily accessible in the main body of the literature reviewed.[1] However, in silico predictions suggest that while this compound itself may have mutagenic potential, its oxidative degradation products do not exhibit mutagenic properties.[1]

Reproductive and Developmental Toxicity

A key study in pregnant Wistar rats investigated the teratogenic potential of this compound administered orally. The findings indicate a dose-dependent effect on developmental outcomes.

-

A high dose of 1 mg/kg resulted in significant teratogenic effects, including a decrease in the number of embryos, as well as reduced uterine, placental, and fetal weight and length. This dose was also associated with maternal toxicity, as evidenced by a significant increase in serum levels of aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), alkaline phosphatase (ALP), urea, and uric acid.[2]

-

A low dose of 0.1 mg/kg did not produce any significant adverse effects on the measured maternal or developmental parameters.[2]

These findings suggest a potential for developmental toxicity at higher doses, with a clear no-observed-adverse-effect level (NOAEL) for teratogenicity in this study at 0.1 mg/kg/day. The proposed mechanism for the observed teratogenicity at high doses is the induction of a hypoglycemic condition in the pregnant rats.[2]

Table 2: Reproductive and Developmental Toxicity of this compound in Wistar Rats

| Dose Level | Route | Key Findings | Maternal Toxicity | Source |

| 1 mg/kg/day | Oral | Decreased number of embryos, uterine weight, placental weight, fetal weight, and fetal length. | Increased serum AST, ALT, ALP, urea, and uric acid. | [2] |

| 0.1 mg/kg/day | Oral | No significant adverse effects observed. | No significant changes in liver or kidney function markers. | [2] |

Gaps in the Current Knowledge

Despite the available data, a comprehensive toxicological and safety profile of this compound is not yet complete. Critical information that is currently lacking includes:

-

Subchronic and Chronic Toxicity: There is a notable absence of data from repeated-dose oral toxicity studies (e.g., 28-day or 90-day studies). Such studies are essential for identifying potential target organs for toxicity and for establishing a No-Observed-Adverse-Effect Level (NOAEL) for long-term exposure.

-

Carcinogenicity: No dedicated carcinogenicity bioassays have been reported, which is a crucial aspect of the safety assessment for any new drug candidate.

-

Detailed Genotoxicity Data: While genotoxicity tests have been performed, the detailed protocols and quantitative results are not publicly available, limiting a thorough evaluation.

-

Toxicokinetics: Comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of this compound following oral administration would provide a better understanding of its systemic exposure and potential for accumulation.

-

Safety Pharmacology: Dedicated safety pharmacology studies evaluating the effects of this compound on the cardiovascular, respiratory, and central nervous systems are not extensively reported.

Experimental Protocols: A Methodological Overview

While detailed protocols for all cited studies are not fully available, the following provides an overview of the methodologies typically employed in the types of studies conducted for this compound.

Acute Oral Toxicity Study (General Protocol)

A standard acute oral toxicity study, often following OECD Guideline 423, involves the administration of the test substance at various dose levels to a group of rodents (typically rats or mice). Key parameters of this protocol include:

-

Species: Wistar rats or ICR mice.

-

Administration: A single oral gavage of this compound dissolved or suspended in a suitable vehicle.

-

Dose Levels: A range of doses to determine the dose at which mortality occurs.

-

Observation Period: Typically 14 days, with close observation for clinical signs of toxicity, body weight changes, and mortality.

-

Endpoint: Calculation of the LD50 value.

-

Pathology: Gross necropsy of all animals at the end of the study.

Ames Test (General Protocol)

The Ames test, or bacterial reverse mutation assay (following OECD Guideline 471), assesses the mutagenic potential of a substance.

In Vitro Chromosomal Aberration Assay (General Protocol)

This assay (following OECD Guideline 473) evaluates the clastogenic potential of a test substance in mammalian cells.

Reproductive and Developmental Toxicity Study (Teratogenicity) (Specific Protocol Details)

Based on the available study, the following protocol details for the teratogenicity assessment of this compound in Wistar rats can be outlined:

-

Species: Pregnant Wistar rats.

-

Groups: Three groups (n=6 per group): Control, Low Dose (0.1 mg/kg this compound), and High Dose (1 mg/kg this compound).

-

Administration: Oral administration of this compound.

-

Endpoints (Maternal): Serum levels of AST, ALT, ALP, urea, and uric acid.

-

Endpoints (Developmental): Number of embryos, uterine weight, body weight gain, placental weight, embryo weight, and embryo length.

Signaling Pathways in this compound's Biological Activity

While the precise signaling pathways involved in the toxic effects of this compound, particularly its teratogenicity, are not fully elucidated, its therapeutic effects are known to be mediated through various pathways. Understanding these may provide insights into its safety profile.

This compound's antioxidant properties are central to its biological activity, leading to the downregulation of inflammatory pathways such as NF-κB.[3] In the context of cardiotoxicity induced by other agents, this compound has been shown to exert protective effects by downregulating cell death signaling pathways like ERK/JNK and p38 MAPK.[3] The hypoglycemic effect observed at high doses, which is suggested to be the mechanism behind its teratogenicity, likely involves modulation of insulin-related signaling pathways, though this requires further investigation.

Conclusion and Future Directions

This compound demonstrates a promising safety profile in terms of acute toxicity and appears to be non-genotoxic based on in silico predictions, although experimental confirmation is needed. The teratogenic potential at high doses in rats is a significant finding that warrants careful consideration in dose selection for any potential clinical applications.

To build a complete and robust safety profile for this compound, future research should prioritize:

-

Conducting repeated-dose oral toxicity studies in rodents to determine the NOAEL for subchronic exposure and to identify any target organs.

-

Performing a carcinogenicity bioassay to assess the long-term cancer risk.

-

Publishing the detailed results and protocols of the genotoxicity studies to allow for a thorough and independent evaluation.

-

Investigating the specific signaling pathways involved in the observed teratogenic effects to better understand the mechanism of developmental toxicity.

-

Conducting comprehensive safety pharmacology studies to evaluate the effects on vital organ systems.

A thorough understanding of these aspects will be critical for the continued development of this compound as a potential therapeutic agent.

References

In Vitro Antioxidant Capacity of Echinochrome A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinochrome A (EchA), a polyhydroxylated 1,4-naphthoquinone (B94277) pigment derived from sea urchins, has garnered significant scientific interest for its potent antioxidant properties.[1][2] As the active substance in the medicinal drug Histochrome®, EchA is utilized in the treatment of ophthalmic and cardiovascular diseases, underscoring its therapeutic potential.[3][4] This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, detailing its multifaceted mechanisms of action, summarizing key quantitative data from various antioxidant assays, and outlining the experimental protocols for these evaluations.

This compound exerts its antioxidant effects through several mechanisms, including the scavenging of reactive oxygen species (ROS), chelation of metal ions, and the regulation of cellular redox potential.[3] Its structure, featuring multiple hydroxyl groups, enables it to effectively neutralize free radicals and mitigate oxidative stress.[2] This guide will delve into the common assays used to quantify these antioxidant capabilities, namely the DPPH, ABTS, FRAP, and ORAC assays, and present the available data for EchA. Furthermore, it will explore the modulation of key signaling pathways, such as Keap1/Nrf2 and NF-κB, through which this compound orchestrates its protective effects.

Quantitative Antioxidant Capacity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, providing a comparative reference for its efficacy.

| Assay | Parameter | Value | Reference Compound | Reference |

| DPPH Radical Scavenging Assay | IC50 | 7.0 µM | Trolox (IC50 16.0 µM) | [5] |

| EC50 (EchA/Spinochrome C mix) | 16 µM | Trolox (EC50 21 µM) | [6] | |

| HPTLC-DPPH Assay | ID50 | 0.134 µg | - | [7] |

| ABTS Radical Scavenging Assay | TEAC | 3.41 mM | Trolox | [5] |

| FRAP (Ferric Reducing Antioxidant Power) Assay | - | Data not available | - | - |

| ORAC (Oxygen Radical Absorbance Capacity) Assay | - | Data not available | - | - |

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. EC50 (Effective Concentration 50%) is the concentration of the antioxidant that gives a half-maximal response. ID50 is the amount of antioxidant required to scavenge 50% of the free radicals on a TLC plate. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a compound in terms of Trolox equivalents.

Experimental Protocols for In Vitro Antioxidant Assays

This section details the general methodologies for the key in vitro antioxidant capacity assays. While specific parameters may vary between laboratories, the fundamental principles remain consistent.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Reaction Mixture: In a microplate well or a cuvette, a specific volume of the DPPH solution is mixed with varying concentrations of this compound (dissolved in an appropriate solvent). A control containing the solvent instead of the sample is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, leading to a decrease in absorbance.

Protocol:

-

Generation of ABTS•+: An aqueous solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: A small volume of this compound at various concentrations is added to a specific volume of the diluted ABTS•+ solution.

-

Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: The absorbance is read at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent should be freshly prepared and warmed to 37°C before use.

-

Reaction Mixture: A small volume of the sample (this compound) is mixed with the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

-

Measurement: The absorbance of the blue-colored product is measured at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically FeSO₄ or Trolox, and is expressed as Fe²⁺ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored, and the presence of an antioxidant results in a slower decay.

Protocol:

-

Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride), and a standard antioxidant (Trolox) are required.

-

Reaction Mixture: In a black microplate, the fluorescent probe, this compound at various concentrations, and a buffer are mixed.

-

Incubation: The plate is incubated at 37°C for a short period to allow for temperature equilibration.

-

Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.

-

Measurement: The fluorescence is measured kinetically over a period of time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents.

Signaling Pathways and Experimental Workflows

This compound's antioxidant activity extends beyond direct radical scavenging to the modulation of intracellular signaling pathways that govern the cellular response to oxidative stress.

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for assessing the in vitro antioxidant capacity of this compound.

Caption: Generalized experimental workflow for in vitro antioxidant assays of this compound.

Modulation of the Keap1/Nrf2 Signaling Pathway

The Keap1/Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes.

Caption: this compound modulates the Keap1/Nrf2 antioxidant response pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key player in inflammation. Oxidative stress can activate this pathway, leading to the production of pro-inflammatory cytokines. This compound has been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects which are often intertwined with its antioxidant properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Multifaceted Clinical Effects of Echinochrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Roles of Spinochromes in Four Shallow Water Tropical Sea Urchins and Their Potential as Bioactive Pharmacological Agents [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Physiological Significance of Echinochrome A in Marine Organisms: A Technical Guide

An In-depth Examination of the Core Physiological Roles, Experimental Methodologies, and Associated Signaling Pathways of a Prominent Marine Pigment.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Echinochrome A (6-ethyl-2,3,5,7,8-pentahydroxy-1,4-naphthoquinone) is a polyhydroxylated naphthoquinone pigment predominantly found in sea urchins and other echinoderms.[1] It is responsible for the characteristic reddish-brown coloration of their shells, spines, and eggs.[1] Beyond its role as a pigment, this compound plays a crucial multifaceted role in the physiology of these marine organisms, primarily centered around defense against environmental stressors. Its potent antioxidant and anti-inflammatory properties are key to its protective functions.[2][3] This technical guide provides a comprehensive overview of the physiological importance of this compound, detailed experimental protocols for its study, and a summary of its known interactions with key cellular signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the various physiological effects of this compound, compiled from multiple studies.

| Parameter | Organism/Cell Line | This compound Concentration | Observed Effect | Reference(s) |

| Antioxidant Activity | ||||

| DPPH Radical Scavenging | In vitro | IC50: 39.90 µg/mL | Moderate antioxidant activity. | [4] |

| Iron Chelation | In vitro | 0.5 - 5 µM | Effective chelation of iron, comparable to EDTA. | [5] |

| Anti-inflammatory Activity | ||||

| TNF-α Reduction | Rats with uveitis | 0.1 - 10 mg/kg | Dose-dependent reduction of TNF-α levels in intraocular fluid. | [6] |